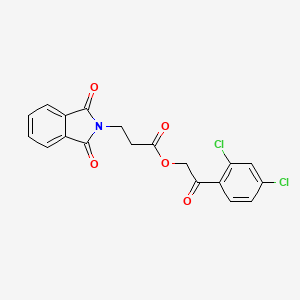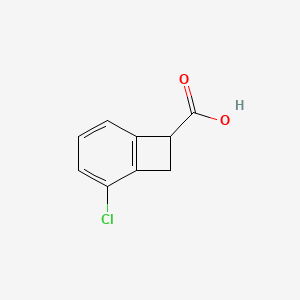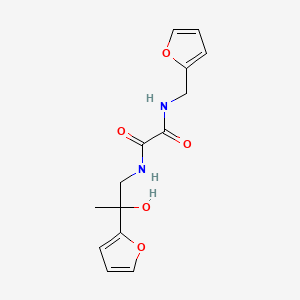![molecular formula C10H9BrN2O2 B2557867 Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 2090461-66-6](/img/structure/B2557867.png)
Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been reported to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C . The resulting compounds exhibit potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives includes a pyrrole ring and a pyrazine ring . The orientation of these rings plays a crucial role in the compound’s biological activity .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFRs . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent FGFR inhibitory activity .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a precursor in the synthesis of complex organic compounds, demonstrating its versatility in organic chemistry. It is involved in the preparation of compounds containing pyrrolopyridine structures, which are of interest due to their magnetic, spectroscopic, and electrochemical properties. These compounds are studied for their biological activities and potential applications in materials science (Boča, Jameson, & Linert, 2011).
Role in Kinase Inhibition
The compound has been identified as a key element in the design of kinase inhibitors, due to its ability to interact with kinases via multiple binding modes. Its structural flexibility allows it to bind effectively to the kinase hinge region, making it a valuable scaffold in medicinal chemistry for developing new therapeutics targeting various diseases (Wenglowsky, 2013).
Metabolic Pathways in Plants
Research has also explored the metabolic roles of pyrroline-5-carboxylate, a related compound, in plant defense mechanisms against pathogens. This investigation sheds light on the intricate biochemical pathways plants utilize to withstand environmental stresses and disease, highlighting the broader implications of pyrrolopyridine derivatives in biological systems (Qamar, Mysore, & Senthil-Kumar, 2015).
Catalysis and Chemical Reactions
In the domain of catalysis, the structural motifs derived from this compound are crucial in synthesizing pyranopyrimidine derivatives. These derivatives have significant applications in the pharmaceutical industry, demonstrating the compound's role in facilitating reactions that lead to bioactive molecules (Parmar, Vala, & Patel, 2023).
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . Abnormal activation of this pathway is associated with the progression and development of several cancers . Therefore, these compounds can inhibit cancer cell proliferation and induce apoptosis .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-8(11)5-13-9(7)12-4-6/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRLLKWSBHODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC=C2Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride](/img/structure/B2557788.png)

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)

![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)


![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)

![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)
